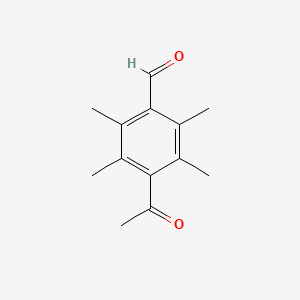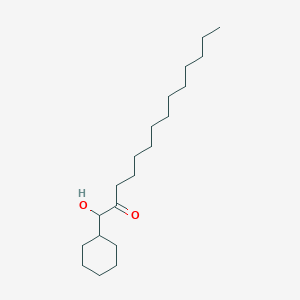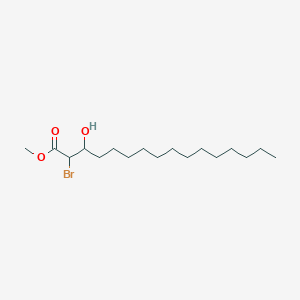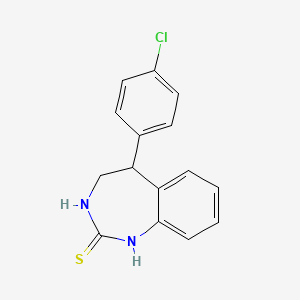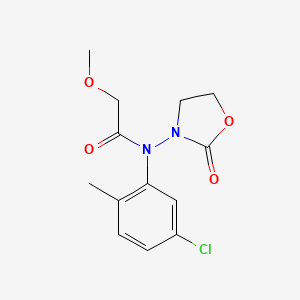
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy group, and an oxazolidinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methyl-aniline, 2-methoxyacetic acid, and oxazolidinone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the reactions are efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methyl-phenyl)-acetamide: Lacks the methoxy and oxazolidinone groups.
N-(2-methoxy-phenyl)-2-methylacetamide: Lacks the chloro and oxazolidinone groups.
N-(5-chloro-2-methyl-phenyl)-2-oxoacetamide: Lacks the methoxy group.
Uniqueness
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
89974-99-2 |
|---|---|
分子式 |
C13H15ClN2O4 |
分子量 |
298.72 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O4/c1-9-3-4-10(14)7-11(9)16(12(17)8-19-2)15-5-6-20-13(15)18/h3-4,7H,5-6,8H2,1-2H3 |
InChI 键 |
BLTYDNMJPPGTPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N(C(=O)COC)N2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
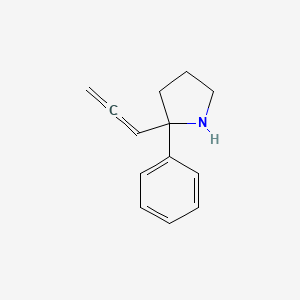
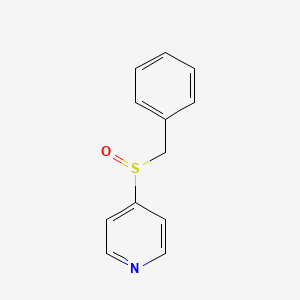
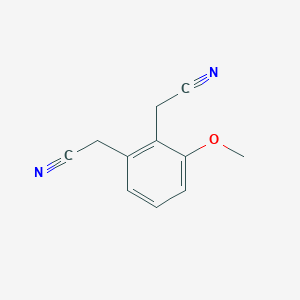
![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
